3-Cyano-5-(2-hydroxyphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-(2-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-9-5-10(7-11(15)6-9)12-3-1-2-4-13(12)16/h1-7,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCTJUZTCDBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684622 | |
| Record name | 2',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-84-6 | |
| Record name | 2',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Cyano 5 2 Hydroxyphenyl Phenol and Its Precursors
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Biphenyl (B1667301) Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.com This process is guided by known and reliable chemical reactions, allowing for the logical design of a synthetic route. lkouniv.ac.in
Disconnection at the Inter-ring Carbon-Carbon Bond
The most prominent feature of 3-Cyano-5-(2-hydroxyphenyl)phenol is its biphenyl core. A primary strategic disconnection, therefore, involves breaking the carbon-carbon single bond connecting the two aromatic rings. numberanalytics.com This approach simplifies the target molecule into two separate benzene-based fragments, which can then be coupled together in a subsequent synthetic step. This strategy is a cornerstone of modern organic synthesis for constructing biaryl systems. rsc.org
Disconnection Strategies for the Cyano and Hydroxyl Functional Groups
Further disconnection involves the functional groups attached to the aromatic rings. numberanalytics.comstudysmarter.co.uk The cyano (-CN) and hydroxyl (-OH) groups can be considered as targets for functional group interconversion (FGI). lkouniv.ac.in For instance, a cyano group can be retrosynthetically derived from an amide, an aldehyde, or a halide. Similarly, a hydroxyl group can be introduced through various methods, including the hydrolysis of an ester or ether, or via the reduction of a ketone. The strategic choice of which functional group to disconnect, and at what stage of the synthesis, is crucial for developing an efficient and high-yielding process.
Cross-Coupling Reactions for Biphenyl Formation
The formation of the crucial carbon-carbon bond between the two aromatic rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in organic synthesis due to their high efficiency, functional group tolerance, and broad applicability. rsc.orgresearchgate.net
Suzuki-Miyaura Cross-Coupling Pathways Utilizing Boronic Acids/Esters
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. rsc.orggre.ac.ukresearchgate.net This reaction is highly valued for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts. organic-chemistry.org For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a suitably substituted aryl boronic acid or ester with an appropriately functionalized aryl halide.
A potential synthetic route could involve the reaction of (3-cyano-5-hydroxyphenyl)boronic acid with 2-bromophenol (B46759), or vice versa. The choice of coupling partners would depend on the availability and stability of the starting materials. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. kochi-tech.ac.jp
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| (3-cyano-5-hydroxyphenyl)boronic acid | 2-bromophenol | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |
| 3-bromo-5-cyanophenol | (2-hydroxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | This compound |
This table represents hypothetical reaction conditions and may require optimization.
Stille Cross-Coupling Strategies Employing Organotin Reagents
The Stille coupling reaction provides another powerful method for the formation of C-C bonds, utilizing an organotin compound (organostannane) and an organohalide or triflate, catalyzed by palladium. organic-chemistry.orgnih.govwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org
In the context of synthesizing this compound, a Stille coupling could be envisioned between an organostannane derivative of one phenyl ring and a halide derivative of the other. For instance, (3-cyano-5-hydroxyphenyl)trimethylstannane could be coupled with 2-iodophenol. The choice of the organotin reagent and the halide is critical for achieving high yields and selectivity. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |
| (3-cyano-5-hydroxyphenyl)trimethylstannane | 2-iodophenol | Pd(PPh₃)₄ | - | Toluene | This compound |
| 3-bromo-5-cyanophenol | (2-hydroxyphenyl)tributylstannane | Pd₂(dba)₃ | P(o-tolyl)₃ | THF | This compound |
This table represents hypothetical reaction conditions and may require optimization.
Negishi Cross-Coupling Variants with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. researchgate.netwikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and shorter reaction times. acs.org The Negishi coupling is known for its high functional group tolerance, including the presence of esters, nitriles, and ketones. acs.org
A possible Negishi coupling strategy for this compound would involve the preparation of an organozinc reagent from one of the phenyl precursors, followed by its reaction with the other halogenated phenyl precursor in the presence of a palladium catalyst. For example, the reaction of (3-cyano-5-hydroxyphenyl)zinc chloride with 2-bromophenol could yield the desired biphenyl product. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |
| (3-cyano-5-hydroxyphenyl)zinc chloride | 2-bromophenol | Pd(PPh₃)₄ | - | THF | This compound |
| 3-bromo-5-cyanophenol | (2-hydroxyphenyl)zinc iodide | PdCl₂(dppf) | - | DMF | This compound |
This table represents hypothetical reaction conditions and may require optimization.
Kumada-Tamao-Corriu Coupling and Related Grignard-Based Syntheses
The Kumada-Tamao-Corriu cross-coupling reaction represents a cornerstone in the formation of carbon-carbon bonds, particularly for constructing biaryl systems. This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.org It is among the first catalytic cross-coupling methods developed and remains a powerful tool in organic synthesis. wikipedia.orgarkat-usa.org
For the synthesis of the this compound backbone, a Kumada coupling strategy would involve the reaction between a Grignard reagent derived from one of the aromatic rings and an aryl halide of the other. A plausible retrosynthetic disconnection is shown below:
Retrosynthetic Analysis via Kumada Coupling:
The success of this approach hinges on the careful selection of catalysts and protecting groups (PG) for the phenol (B47542) moieties to prevent interference with the highly basic Grignard reagent. mnstate.edumasterorganicchemistry.com Nickel catalysts, such as Ni(dppe)Cl₂, and palladium catalysts, like Pd(PPh₃)₄, are commonly employed. arkat-usa.orgrsc.org The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org While historically significant, the high reactivity of the Grignard reagent can limit functional group tolerance, a challenge that has been addressed by the development of more robust catalysts and reaction conditions. arkat-usa.orgresearchgate.net
| Catalyst | Aryl Halide Substrate | Grignard Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dba)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylmagnesium Bromide | THF | 99% | arkat-usa.org |
| NiCl₂(dppp) | Aryl Chlorides/Bromides | Alkyl/Aryl Magnesium Halides | Ether/THF | Good to Excellent | wikipedia.org |
| Pd(PPh₃)₄ | Fluoroalkene Substrates | Various Grignard Reagents | THF | High | arkat-usa.org |
| FeCl₃ | Vinyl Bromide | n-Hexylmagnesium Bromide | THF | 83% | acs.org |
Direct Arylation Methodologies for Carbon-Hydrogen Bond Activation
Direct arylation via Carbon-Hydrogen (C–H) bond activation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. rsc.org This method avoids the pre-functionalization step of creating an organometallic reagent by directly coupling an aryl halide with a C–H bond of another aromatic ring. rsc.org
Synthesizing this compound via this route could involve the palladium-catalyzed reaction of a protected 2-halophenol with 3-cyano-5-hydroxyphenol (or its protected form). The primary challenge is controlling the regioselectivity of the C–H activation. The directing-group ability of the hydroxyl (or protected hydroxyl) and cyano groups would need to be carefully considered to favor arylation at the desired position. While phenols can be challenging substrates, rhodium complexes have been used for the direct ortho-arylation of phenols with aryl bromides. researchgate.net This approach simplifies the synthetic sequence and reduces the generation of metallic waste. rsc.org
| Catalyst System | Arene Substrate | Aryl Halide | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Pyrroles | Aryl Bromides/Iodides | Regioselective C-2 or C-5 arylation; low catalyst loading (0.01-0.5 mol%). | researchgate.net |
| Ir (Crabtree's catalyst) | Thiophene derivatives | Iodoarenes | Efficient conversion for electron-rich iodoarenes. | researchgate.net |
| Rh complex / HMPT | Phenols | Aryl Bromides | Direct ortho-arylation of phenols. | researchgate.net |
| Photoredox/Nickel Catalysis | Aliphatic C-H bonds | Aryl Bromides | Arylation of strong, unactivated C(sp³)–H bonds. | princeton.edu |
Directed Ortho-Metalation and Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgnih.gov The resulting aryllithium intermediate can then be quenched with a wide variety of electrophiles. thieme-connect.com
For the synthesis of this compound, a protected hydroxyl group, such as an O-carbamate, can serve as a potent DMG. nih.gov For example, one could start with an O-aryl N-isopropylcarbamate of 3-cyanophenol (B46033). thieme-connect.com Following in situ N-silylation, treatment with sec-butyllithium (B1581126) would generate an aryllithium at the C2 position, which could then undergo a coupling reaction with a suitable electrophile to introduce the 2-hydroxyphenyl moiety. The aryl O-carbamate group is among the strongest DMGs, allowing for efficient lithiation even at low temperatures. nih.gov This method provides exquisite control over regiochemistry, which is often difficult to achieve with standard electrophilic aromatic substitution. wikipedia.orgwku.edu
Hypothetical DoM Strategy:
Protection: Convert 3-cyanophenol to an O-aryl carbamate (B1207046) (a strong DMG).
Metalation: Use a strong lithium amide base (e.g., s-BuLi/TMEDA) to selectively deprotonate the position ortho to the carbamate group. uwindsor.ca
Functionalization: Quench the resulting aryllithium with a boronic ester, followed by oxidation, or use it in a transition-metal-catalyzed cross-coupling reaction to introduce the second aromatic ring.
Deprotection: Remove the carbamate protecting group to reveal the phenol. nih.gov
Selective Introduction and Transformation of Cyano and Hydroxyl Groups
Regioselective Cyanation Methodologies
The introduction of the cyano group at a specific position on the biphenyl framework is a critical step. While classical methods like the Sandmeyer reaction exist, they require pre-functionalization with an amino group. oup.com Modern methods focus on the direct cyanation of C-H bonds or the conversion of other functional groups.
A copper-mediated, ortho-selective C–H cyanation of phenols has been developed using a bipyridine-type bidentate auxiliary attached to the phenol oxygen. oup.comoup.com This directing group approach ensures high regioselectivity. Another strategy is the Lewis acid-promoted electrophilic cyanation of phenols. rsc.org For instance, using MeSCN as the cyanating reagent in the presence of a strong Lewis acid like BCl₃ can achieve site-selective cyanation, often favoring the position ortho to the hydroxyl group due to steric and electronic factors. rsc.orgresearchgate.net
| Method | Cyanating Agent | Catalyst/Promoter | Selectivity | Key Advantage | Reference |
|---|---|---|---|---|---|
| Directed C-H Cyanation | Ethyl Cyanoformate | Cu-mediator, dtbpy auxiliary | Ortho-selective | Tolerates carbonyl groups; recyclable auxiliary. | oup.comoup.com |
| Electrophilic Cyanation | MeSCN | BCl₃, AlCl₃, etc. (Lewis Acids) | Site-selective (often ortho) | Efficient for 3-substituted phenols. | rsc.org |
| Classical Method | Copper(I) Cyanide | None (Rosenmund-von Braun) | Requires aryl halide | Well-established for converting halides to nitriles. | chemicalbook.com |
Selective Hydroxylation and Phenol Derivatization
The synthesis requires the presence of two distinct hydroxyl groups. If the biphenyl core is constructed first, selective hydroxylation might be necessary. A powerful method for converting aryl halides to phenols is the copper-catalyzed hydroxylation reaction. Recent developments have shown that supported, ligand-free copper catalysts can efficiently hydroxylate aryl iodides under mild conditions using simple bases like NaOH. rsc.org This method shows high selectivity for the iodide group, leaving other halogens like chloro- and bromo- untouched, which allows for further functionalization. rsc.org
Alternatively, a common laboratory-scale method involves the formation of an aryl boronic acid from an aryl halide, followed by oxidative workup with basic hydrogen peroxide to yield the phenol. stackexchange.com This two-step, one-pot procedure is highly reliable and provides good to excellent yields.
Cascade and Multicomponent Reactions Towards the Target Compound
Cascade and multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules by forming multiple bonds in a single synthetic operation, minimizing purification steps and resource consumption. mdpi.comsemanticscholar.org
For a molecule like this compound, a cascade approach could dramatically shorten the synthesis. A transition-metal-free cascade reaction for the synthesis of hindered 3-amino-2-aryl phenols has been described, which proceeds through a nucleophilic addition to an aryne intermediate followed by a Smiles-Truce rearrangement. nih.govacs.org By designing a suitable aryne precursor, a similar cascade could potentially be adapted to install the hydroxyl and cyano functionalities. For instance, a cascade involving nucleophilic aromatic substitution (SNAr) with an arylhydroxylamine, followed by a wku.eduwku.edu-sigmatropic rearrangement, has been used to generate 2-hydroxy-2′-amino-1,1′-biaryls, providing a template for constructing the core biphenyl structure. pku.edu.cn While a direct MCR for the target compound is not established, these advanced strategies highlight the potential for innovative and highly efficient future syntheses.
Asymmetric Synthesis Approaches for Chiral Analogs (If Applicable to Derivatives)
The structure of this compound itself is achiral. However, the biphenyl scaffold is a common core for axially chiral ligands, which are of great importance in asymmetric catalysis. pnas.orgchemrxiv.org If derivatives of this compound were to be designed with appropriate substitution patterns, particularly at the positions ortho to the biphenyl linkage, they could exhibit atropisomerism and exist as stable, separable enantiomers. The development of asymmetric syntheses for such chiral analogs would be highly valuable.
Several strategies have been developed for the asymmetric synthesis of chiral biphenyls. One powerful method is the desymmetrization of a prochiral, symmetrically substituted biphenyl. For example, the sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with a chiral auxiliary like 1,4-di-O-benzyl-L-threitol can exclusively yield a product with S-axial chirality. acs.orgnih.gov This chiral intermediate can then be further functionalized.
Another approach involves the use of a chiral template during the synthesis. For instance, menthone has been successfully employed as a chiral auxiliary in the asymmetric synthesis of 6,6'-dialkoxy-2,2'-biphenyldiols. acs.org
Central-to-axial chirality transfer is another sophisticated strategy. This method has been used to synthesize diastereopure C2-symmetric biphenyl phosphine (B1218219) ligands without the need for optical resolution. pnas.org This approach could be adapted for derivatives of the target compound by incorporating a chiral center in one of the precursors, which would then direct the stereochemistry of the aryl-aryl bond formation.
The development of iron-catalyzed enantioselective cross-coupling reactions also shows promise for the asymmetric synthesis of biphenyls, offering a more sustainable alternative to precious metal catalysts. acs.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic routes to complex molecules like this compound. primescholars.com This involves considerations such as the choice of solvents, the development of efficient and recyclable catalysts, and maximizing atom economy.
Solvent-Free or Environmentally Benign Solvent Systems
A key principle of green chemistry is the reduction or elimination of hazardous solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura cross-coupling reaction, a likely candidate for the synthesis of the biphenyl core, has been successfully performed in aqueous media. acs.org The use of water-soluble ligands and catalysts can facilitate these reactions. researchgate.net
Solventless, or solid-state, reactions offer another green alternative by eliminating the need for any solvent. acs.orgresearchgate.net These reactions can lead to higher efficiency, easier purification, and reduced waste. For instance, solventless aldol (B89426) condensations and Michael additions have been used in the synthesis of substituted bipyridines. acs.org
The use of greener organic solvents is also a viable strategy. Solvents can be selected based on their environmental impact, safety, and renewability. Computational modeling can assist in predicting which green solvents are suitable for a particular reaction or for processes like swelling resins in solid-phase synthesis. rsc.org
Catalyst Development for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. youtube.com For biphenyl synthesis via cross-coupling, there is a strong focus on developing more sustainable catalytic systems.
While palladium is a highly effective catalyst for reactions like the Suzuki-Miyaura coupling, its high cost and toxicity are drawbacks. nih.gov Consequently, research has focused on developing catalysts based on more abundant and less toxic metals like iron and cobalt. acs.orgnih.gov Iron-catalyzed cross-coupling reactions are particularly attractive as a low-cost and sustainable alternative. acs.org
The development of heterogeneous catalysts is another important area. These catalysts are supported on a solid phase, which allows for easy separation from the reaction mixture and subsequent reuse. For example, palladium nanoparticles anchored on biodegradable microbeads have been shown to be highly active and recyclable catalysts for Suzuki-Miyaura and cyanation reactions. nih.gov Similarly, a water-soluble fullerene-supported palladium chloride nanocatalyst has been used for the green synthesis of biphenyl carboxylic acids. researchgate.net Single-atom catalysts, such as gold-alloyed palladium single-atoms, represent a frontier in catalysis, offering high efficiency and bridging the gap between homogeneous and heterogeneous catalysis. acs.org
Atom Economy Considerations in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Synthetic routes with high atom economy are inherently greener as they generate less waste.
For example, in a Suzuki-Miyaura coupling, the stoichiometric byproducts are typically boronic acid derivatives and salts, which are generally considered less harmful than the byproducts of other coupling reactions like the Stille coupling (which uses toxic organotin reagents). libretexts.org The calculation of atom economy for different potential synthetic routes can be a valuable tool in selecting the greenest option. csus.edu For instance, comparing the atom economy of a traditional Grignard-based synthesis with a modified catalytic process can highlight the environmental benefits of the latter, even if the reaction yield is similar. csus.edu
Chemical Reactivity and Derivatization Studies of 3 Cyano 5 2 Hydroxyphenyl Phenol
Reactivity of the Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups in 3-Cyano-5-(2-hydroxyphenyl)phenol exhibit typical reactions of phenols, including etherification, esterification, and oxidative coupling. The presence of two hydroxyl groups also imparts chelating properties to the molecule. The relative reactivity of the two hydroxyl groups can be influenced by steric hindrance and electronic effects imparted by the substituents on the biphenyl (B1667301) system.
Etherification and Esterification Reactions
The phenolic hydroxyl groups of this compound can undergo etherification to form ethers and esterification to form esters. These reactions are fundamental transformations for modifying the properties of the parent molecule.
Etherification: The formation of ethers from phenols typically proceeds via the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of two hydroxyl groups, mono- or di-etherification can be achieved by controlling the stoichiometry of the base and the alkylating agent. In a related study on the derivatization of 4-hydroxybiphenyl, etherification was achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under reflux conditions. researchgate.net The reaction time can vary from 2 to 24 hours depending on the specific alkyl halide used. researchgate.net
Esterification: Phenols are generally less nucleophilic than aliphatic alcohols, and their esterification often requires the use of more reactive acylating agents than carboxylic acids, such as acid anhydrides or acid chlorides. chemguide.co.uklibretexts.org The reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and neutralizes the acidic byproduct. libretexts.org For instance, the reaction of a phenol with an acid anhydride, such as acetic anhydride, yields the corresponding phenyl ester and a carboxylic acid. chemguide.co.uk The use of a base is crucial to deprotonate the phenol to the more nucleophilic phenoxide ion. nih.gov
Table 1: Representative Conditions for Etherification and Esterification of Phenolic Hydroxyl Groups
| Reaction Type | Reagents | Catalyst/Base | Solvent | Conditions | Product Type |
| Etherification | Alkyl Halide (e.g., R-Br, R-Cl) | K₂CO₃ | DMF | Reflux, 2-24 h | Alkyl Aryl Ether |
| Esterification | Acid Anhydride (e.g., (RCO)₂O) | Pyridine | Pyridine or inert solvent | Gentle heating | Phenyl Ester |
| Esterification | Acid Chloride (e.g., RCOCl) | Pyridine or other base | Inert solvent | Room Temperature | Phenyl Ester |
Oxidative Coupling Reactions
Phenolic compounds can undergo oxidative coupling reactions to form carbon-carbon or carbon-oxygen bonds, leading to the formation of dimers or polymers. In the case of this compound, both intramolecular and intermolecular oxidative coupling could be envisioned. Intramolecular coupling could lead to the formation of a dibenzofuran (B1670420) or dibenzopyran ring system. Intermolecular coupling would result in the formation of higher molecular weight oligomers or polymers. These reactions are typically catalyzed by transition metal complexes or enzymes. arkat-usa.org The regioselectivity of the coupling is influenced by the substitution pattern of the phenol and the reaction conditions. arkat-usa.org For instance, palladium-catalyzed C-H bond activation has been utilized for the synthesis of biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. acs.orgnih.gov
Chelating Properties with Metal Ions
The presence of two hydroxyl groups in a 1,2'-arrangement on the biphenyl scaffold, along with the nitrogen atom of the cyano group, provides potential coordination sites for metal ions. Such compounds can act as chelating ligands, forming stable complexes with various transition metals. The formation of metal complexes can significantly alter the electronic and photophysical properties of the organic ligand. The synthesis of copper(II) complexes with N,O- or N,N-donor ligands often involves a self-assembly method where a solution of a copper(II) salt is mixed with a solution of the ligand. nih.gov The resulting complexes can exhibit various geometries, such as distorted octahedral or square pyramidal, depending on the ligand and counter-ions present. nih.govnih.gov
Table 2: Synthesis of Metal Complexes with Phenolic Ligands
| Metal Ion | Ligand Type | Synthesis Method | Resulting Complex Geometry |
| Copper(II) | N,O- or N,N-donors | Self-assembly from metal salt and ligand | Distorted Octahedral, Square Pyramidal |
Reactivity of the Cyano Group
The cyano group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.
Hydrolysis to Carboxylic Acids and Amides
The cyano group of this compound can be hydrolyzed to a carboxylic acid group or an amide group under acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. researchgate.net
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This reaction initially forms the salt of the carboxylic acid and ammonia. researchgate.net Subsequent acidification is required to obtain the free carboxylic acid. wikipedia.org The hydrolysis of sterically hindered nitriles may require more forcing conditions. arkat-usa.org
Table 3: General Conditions for the Hydrolysis of Aromatic Nitriles
| Hydrolysis Type | Reagents | Conditions | Intermediate Product | Final Product (after workup) |
| Acid-Catalyzed | Aqueous Acid (e.g., HCl, H₂SO₄) | Heating under reflux | Amide | Carboxylic Acid |
| Base-Catalyzed | Aqueous Base (e.g., NaOH) | Heating under reflux | Carboxylate Salt | Carboxylic Acid |
Reduction to Amines
The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is a valuable method for introducing an aminomethyl group.
Common methods for the reduction of nitriles include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. e3s-conferences.org The reaction often requires elevated temperature and pressure.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) are highly effective for the reduction of nitriles to primary amines. chemguide.co.uk The reaction is typically followed by an aqueous workup to quench the excess reagent and liberate the amine. Other reagents like diisobutylaluminum hydride (DIBAL-H) can also be used, and under specific conditions, may lead to the formation of an aldehyde after hydrolysis. nih.gov
Table 4: Common Reagents for the Reduction of Nitriles to Primary Amines
| Reducing Agent | Solvent | Conditions | Product |
| H₂/Raney Ni | Ethanol/Ammonia | High pressure and temperature | Primary Amine |
| H₂/Pd/C | Ethanol | Room temperature to moderate heating | Primary Amine |
| LiAlH₄ | Diethyl ether or THF | Room temperature, followed by aqueous workup | Primary Amine |
| NaBH₄/CoCl₂ | Methanol | Room temperature | Primary Amine |
Nucleophilic Addition Reactions at the Nitrile
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity allows for the conversion of the cyano group into various other functional groups.
Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, followed by an acidic workup. libretexts.orgstudymind.co.uk Another effective reducing system is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a variety of aromatic nitriles to their corresponding benzylamines in high yields. nih.govacs.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel under high pressure and temperature, is also a viable method and is often preferred in industrial settings. studymind.co.uk
Formation of Ketones via Organometallic Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the nitrile group results in the formation of an imine anion intermediate. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com This two-step process provides a valuable method for forming a new carbon-carbon bond and introducing a carbonyl functionality.
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. libretexts.org In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org An amide is formed as an intermediate in both cases. libretexts.org
Reaction with Thiol Nucleophiles: The electrophilic nature of the nitrile carbon makes it a target for sulfur-based nucleophiles. For instance, nitriles can react with the thiol group of cysteine residues in proteins to form a thioimidate intermediate. nih.gov This reactivity is of interest in the context of designing covalent inhibitors for enzymes. The propensity for this reaction to occur can be predicted computationally by calculating the activation energy. nih.gov
Table 1: Summary of Nucleophilic Addition Reactions at the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | LiAlH₄; H₂/Pd, Pt, or Ni | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone (-C(=O)R) |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Thiol Addition | R-SH | Thioimidate (-C(=NH)SR) |
Cycloaddition Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a 2π component.
[3+2] Cycloaddition Reactions: Nitrile oxides, which are 1,3-dipoles, can be generated in situ and react with the nitrile group of a molecule like this compound, which would act as the dipolarophile. This type of reaction, known as a 1,3-dipolar cycloaddition, would lead to the formation of a five-membered heterocycle. mdpi.comyoutube.com The reaction of nitrile oxides with alkynes is a common method for synthesizing isoxazoles. youtube.com While less common with nitriles as the dipolarophile, the potential for such cycloadditions exists.
Diels-Alder Reactions: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (a π-system, typically an alkene or alkyne) to form a six-membered ring. wikipedia.org The nitrile group can function as a dienophile, although it is generally unreactive unless activated by electron-withdrawing groups. nih.govorganic-chemistry.orgyoutube.com For an unactivated nitrile like the one in this compound, harsh reaction conditions would likely be required for it to participate as a dienophile in an intermolecular Diels-Alder reaction. nih.gov However, intramolecular Diels-Alder reactions involving unactivated nitriles have been reported to proceed more readily due to entropic advantages. nih.gov
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings of this compound are subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.
The directing effects of the substituents on each ring will govern the position of electrophilic attack.
Ring A (substituted with one hydroxyl and one cyano group):
The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org
The cyano (-CN) group is a deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. chegg.com
The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the hydroxyl group are C4 and C6, and the para position is C2. Since C5 is substituted, the available positions are C2, C4, and C6. The cyano group at C3 will direct meta to itself, which corresponds to positions C1 and C5. The directing effects of the hydroxyl and cyano groups are therefore synergistic in directing to position C4 and C6, and antagonistic at position C2. Steric hindrance from the adjacent substituents may also influence the final product distribution.
Ring B (substituted with one hydroxyl group):
The hydroxyl (-OH) group is an activating, ortho, para-director. libretexts.org Therefore, electrophilic substitution will be directed to the positions ortho (C3' and C5') and para (C1') to the hydroxyl group at C2'.
Halogenation: The halogenation of phenols is typically rapid and can be carried out with reagents like bromine water. youtube.com For this compound, the high activation from the two hydroxyl groups suggests that halogenation would occur readily, likely without the need for a Lewis acid catalyst, which is often required for less activated aromatic rings. mt.com The substitution pattern would be dictated by the directing effects discussed above, with substitution expected primarily on the activated positions of both rings. It is possible that polyhalogenation could occur due to the strong activation.
Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group (-NO₂) would be directed to the ortho and para positions relative to the hydroxyl groups. Given the presence of multiple activated sites, controlling the degree of nitration could be challenging.
Sulfonation: Sulfonation, carried out with fuming sulfuric acid, is a reversible reaction. The sulfonic acid group (-SO₃H) would also be directed to the positions activated by the hydroxyl groups. The reversibility of this reaction can sometimes be used to control the position of substitution or to introduce a temporary blocking group.
Nucleophilic Aromatic Substitution on Activated Analogs
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with a good leaving group (like a halide) and to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The parent molecule, this compound, is not suitably activated for SNAr as it lacks both a leaving group and strong ortho/para deactivating groups.
To make this molecule undergo SNAr, it would first need to be modified. For example, one of the phenyl rings could be nitrated. If a nitro group were introduced ortho or para to a subsequently introduced halogen atom (e.g., via Sandmeyer reaction of a nitrated, aminated derivative), the resulting molecule would be activated for SNAr. The nitro group would stabilize the negative charge of the Meisenheimer complex intermediate that forms during the reaction. libretexts.org In such an activated analog, a nucleophile could then displace the halide. Recent research has also explored the use of transition metal catalysts to facilitate SNAr reactions on electron-rich aryl halides and even phenols, which are normally unreactive. nih.gov
Radical Reactions and Photochemical Transformations
Radical Reactions: Radical reactions involving this compound could be initiated at several sites. Phenolic hydroxyl groups are known to act as radical scavengers, donating their hydrogen atom to form a stabilized phenoxyl radical. This property is the basis of the antioxidant activity of many phenols. Radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator, typically targets allylic or benzylic C-H bonds. libretexts.org While this molecule lacks such positions, radical substitution on the aromatic ring itself is possible but generally less common and selective than electrophilic substitution. numberanalytics.com
Photochemical Transformations: Aromatic compounds containing both cyano and hydroxyl groups can undergo photochemical reactions. For example, irradiation of p-cyanophenol in an aqueous alkaline solution has been shown to result in its transformation to p-hydroxybenzaldehyde. rsc.org Phenol itself is known to undergo hydrogen detachment after photoexcitation. nih.gov The presence of the cyano group and the extended biphenyl system in this compound suggests a rich and complex photochemistry is possible. Theoretical studies on cyanopyrroles have indicated that photochemical isomerizations can occur through conical intersections, leading to phototransposition products. nih.gov Similar pathways could potentially be accessible to this compound upon absorption of light, possibly leading to rearrangements or other transformations. numberanalytics.com
Formation of Polymeric Structures via Derivatization (Excluding Material Performance Data)
The bifunctional nature of this compound, arising from its two hydroxyl groups, allows it to act as a monomer in several types of polymerization reactions. The presence of the cyano group offers further opportunities for modification and cross-linking.
Based on the reactivity of similar dihydroxy aromatic compounds, this compound can be incorporated into various polymer backbones, most notably through polycondensation reactions. One of the primary methods for this is the synthesis of poly(aryl ether nitrile)s. globethesis.commdpi.comresearchgate.net This typically involves a nucleophilic aromatic substitution reaction between the di-phenoxide form of the monomer (generated by deprotonation of the hydroxyl groups with a suitable base like potassium carbonate) and an activated dihalo-monomer, such as 2,6-dichlorobenzonitrile (B3417380) or 4,4'-difluorobenzophenone.
The general synthetic scheme for the formation of a poly(aryl ether nitrile) using this compound and a dihalo-monomer is depicted below:
Reaction Scheme: n HO-Ar(CN)-OH + n X-Ar'-X → [-O-Ar(CN)-O-Ar'-]n + 2n HX
Where:
HO-Ar(CN)-OH represents this compound.
X-Ar'-X is a dihalogenated aromatic monomer (e.g., 2,6-dichlorobenzonitrile).
The reaction is typically carried out in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) at elevated temperatures.
The resulting poly(aryl ether nitrile)s are expected to be amorphous polymers. The properties of these polymers, such as solubility, can be tailored by copolymerizing with other dihydroxy monomers like hydroquinone (B1673460) or bisphenol A. researchgate.netnih.gov
Another potential route for incorporating this compound into a polymer backbone is through polyesterification with diacyl chlorides. The reaction between the hydroxyl groups of the phenol and the acyl chloride groups would lead to the formation of a polyester (B1180765) with pendant cyano groups.
Table of Potential Polymerization Reactions
| Polymer Type | Comonomer | Reaction Type | Expected Linkage |
|---|---|---|---|
| Poly(aryl ether nitrile) | Dihalobenzonitrile (e.g., 2,6-dichlorobenzonitrile) | Nucleophilic Aromatic Substitution | Ether (-O-) |
| Polyester | Diacyl chloride (e.g., terephthaloyl chloride) | Esterification | Ester (-COO-) |
| Epoxy Resin | Epichlorohydrin | Glycidylation followed by curing | Ether (-O-) and hydroxyl (-OH) |
The presence of multiple reactive sites in this compound allows for the formation of cross-linked polymeric networks, leading to thermosetting materials.
One of the most common methods for cross-linking phenolic compounds is through reaction with epoxy resins . The hydroxyl groups of this compound can react with the epoxy groups of a prepolymer (like a diglycidyl ether of bisphenol A) in the presence of a catalyst, leading to the formation of a rigid, three-dimensional network. mdpi.com The rate and extent of this cross-linking are dependent on the reactivity of the hydroxyl groups.
Furthermore, the cyano group presents a unique opportunity for cross-linking through cyclotrimerization . In a reaction analogous to the formation of polycyanurate networks from cyanate (B1221674) esters, the cyano groups on the polymer backbone or on derivatized monomers could potentially undergo a catalyzed trimerization to form highly stable, cross-linked 1,3,5-triazine (B166579) rings. This reaction is typically thermally induced or catalyzed by transition metal complexes.
Additionally, the phenolic rings themselves can be cross-linked through the use of curing agents like formaldehyde (B43269) or hexamethylenetetramine, similar to the curing of novolac and resole phenolic resins. researchgate.netnih.gov This would result in methylene (B1212753) bridges connecting the aromatic rings of the polymer chains.
Potential Cross-linking Mechanisms
| Cross-linking Agent/Method | Reactive Group on Phenol | Resulting Cross-link Structure |
|---|---|---|
| Epoxy Resins | Hydroxyl groups | Ether and hydroxyl linkages |
| Thermal/Catalytic Cyclotrimerization | Cyano group | 1,3,5-Triazine rings |
| Formaldehyde/Hexamethylenetetramine | Phenolic ring | Methylene bridges |
Investigation of Tautomerism and Isomerization Pathways
The structural complexity of this compound gives rise to the possibility of both tautomerism and rotational isomerism.
Tautomerism:
Like other phenolic compounds, this compound can exhibit keto-enol tautomerism . researchgate.netrsc.org In this equilibrium, a proton from one of the hydroxyl groups can migrate to an adjacent carbon atom on the aromatic ring, leading to the formation of a non-aromatic cyclohexadienone structure (the keto tautomer).
The equilibrium between the enol (phenolic) and keto forms is generally heavily shifted towards the more stable aromatic enol form. However, factors such as intramolecular hydrogen bonding and the electronic effects of the substituents can influence the relative stability of the tautomers. researchgate.netyoutube.comnih.gov For this compound, the presence of two hydroxyl groups and a cyano group could potentially lead to a complex set of tautomeric equilibria. The formation of an intramolecular hydrogen bond between the 2-hydroxyl group and the cyano group could further stabilize the enol form.
Isomerization:
Due to the single bond connecting the two phenyl rings, rotational isomerism (or atropisomerism) is a possibility in this compound. nih.govrsc.org The rotation around the C-C bond between the two rings may be hindered by the steric bulk of the substituents in the ortho positions. This restricted rotation can lead to the existence of stable or semi-stable rotational isomers (rotamers).
The energy barrier to rotation would depend on the interaction between the hydroxyl group on one ring and the cyano and hydroxyl groups on the other. Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures could be employed to study the dynamics of this rotational process and identify the preferred conformations. mdpi.comresearchgate.net
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 3 Cyano 5 2 Hydroxyphenyl Phenol
Mass Spectrometry Techniques
Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is indispensable for determining the purity of 3-Cyano-5-(2-hydroxyphenyl)phenol and for the analysis of complex mixtures that may arise during its synthesis.
In a typical LC-MS analysis, the sample is first introduced into a liquid chromatograph. The stationary phase, often a C18 column, separates the components of the mixture based on their differential partitioning between the mobile and stationary phases. For a polar compound like this compound, a reversed-phase HPLC method would be appropriate, utilizing a polar mobile phase.
As the separated components elute from the column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules, which would generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ of this compound. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive detection method. The high resolution of modern mass spectrometers allows for the accurate determination of the molecular weight, which can confirm the identity of the compound and its impurities.
The data obtained from an LC-MS analysis can be presented in a table format, detailing the retention time, observed mass-to-charge ratio, and the probable identity of each component in the sample.
| Retention Time (min) | Observed m/z | Tentative Identification | Purity (%) |
| 5.8 | 226.0706 [M+H]⁺ | This compound | >98 |
| 3.2 | 196.0597 [M+H]⁺ | Potential starting material/side product | <1 |
| 7.1 | 242.0655 [M+H]⁺ | Potential dimer or impurity | <1 |
This table is illustrative and based on typical results for a high-purity sample.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For this compound, several characteristic vibrational modes can be identified:
C≡N Stretching: The nitrile group (C≡N) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. In the Raman spectrum, this mode also gives a distinct signal. The exact position of this band can be influenced by the electronic environment.
O-H Stretching: The two hydroxyl (-OH) groups will show broad absorption bands in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. The phenolic O-H stretch is a key indicator of this functional group.
Aromatic C=C Stretching: The presence of two aromatic rings gives rise to several bands in the region of 1450-1600 cm⁻¹ in both IR and Raman spectra, corresponding to the C=C stretching vibrations within the rings.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2260 |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system, which includes the two phenyl rings and the cyano group. Phenolic compounds typically exhibit two main absorption bands. massbank.eu The first, around 270-285 nm, is due to the π → π* transitions of the benzene (B151609) ring. The presence of the hydroxyl and cyano substituents can cause a shift in the position and intensity of these bands. The extended conjugation between the two phenyl rings would likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths.
The expected electronic transitions and their corresponding absorption maxima are detailed in the table below.
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~280 | Phenyl rings |
| n → π | ~300-320 | Cyano group, Hydroxyl groups |
X-ray Diffraction Crystallography
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the molecule's conformation, intermolecular interactions, and solid-state packing.
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. This technique involves irradiating a single crystal with a beam of X-rays and analyzing the diffraction pattern produced. The resulting data can be used to calculate the electron density map of the molecule and, from that, the precise positions of all atoms. This analysis would confirm the connectivity of the atoms and provide detailed information about bond lengths, bond angles, and torsion angles, including the dihedral angle between the two phenyl rings.
A hypothetical table of key crystallographic parameters that would be obtained from such an analysis is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor (%) | Value |
This table is illustrative and requires experimental data for completion.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. The PXRD pattern is a fingerprint of the crystalline phase. By comparing the PXRD pattern of a synthesized batch of this compound with a reference pattern from a known pure polymorph, its phase purity can be confirmed. The presence of peaks at different 2θ angles would indicate the presence of other crystalline phases or impurities.
In-depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the characterization of the chemical compound this compound. Despite extensive searches for advanced spectroscopic and crystallographic analyses, no specific experimental data for this particular molecule has been identified.
The structural elucidation of a novel compound like this compound would typically involve a suite of sophisticated analytical techniques. These methods are crucial for confirming the molecule's atomic connectivity, three-dimensional arrangement, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are fundamental in this process. However, dedicated studies providing this information for this compound are not present in the public domain.
Similarly, an investigation into the potential chirality of its derivatives, which would be explored using Circular Dichroism (CD) spectroscopy, could not be conducted. The prerequisite for such an analysis is the synthesis and isolation of chiral derivatives of the parent compound, for which no records have been found.
While research exists for structurally related compounds, such as other substituted cyanophenols, this information cannot be extrapolated to definitively describe the unique physicochemical properties of this compound. The precise arrangement of the cyano and hydroxyphenyl groups on the phenol (B47542) backbone is expected to give rise to distinct spectroscopic and crystallographic signatures.
The absence of this foundational data precludes any detailed discussion on the advanced structural analysis of this compound. Further empirical research, including the synthesis and subsequent analysis of this compound, is necessary to provide the scientific community with the data required for a thorough and accurate characterization.
Computational and Theoretical Investigations of 3 Cyano 5 2 Hydroxyphenyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic wavefunction.
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and optimizing the molecular geometry of organic molecules. For 3-Cyano-5-(2-hydroxyphenyl)phenol, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate for accurate predictions. mdpi.com The optimization process would yield the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-C (inter-ring) | ~1.48 | |
| C-O | ~1.36 | |
| O-H | ~0.96 | |
| C≡N | ~1.15 | |
| **Bond Angles (°) ** | C-C-C (in rings) | ~120 |
| C-C-O | ~118 | |
| C-O-H | ~109 | |
| C-C≡N | ~178 | |
| Dihedral Angle (°) | Phenyl-Phenyl | ~30-40 |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
Theoretical calculations can predict spectroscopic data that aids in the experimental characterization of a compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help in the assignment of signals.
IR Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum shows characteristic peaks for the functional groups, such as the O-H stretching, C≡N stretching, and aromatic C-H bending vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. niscpr.res.in This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π→π* and n→π* for this type of molecule. niscpr.res.in
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C-OH) | ~155-160 ppm |
| Chemical Shift (C-CN) | ~118-122 ppm | |
| Chemical Shift (C≡N) | ~115-120 ppm | |
| IR | ν(O-H) | ~3600 cm⁻¹ |
| ν(C≡N) | ~2230 cm⁻¹ | |
| UV-Vis | λmax (π→π*) | ~280-320 nm |
Note: These are typical ranges and the exact values would result from specific calculations.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wisdomlib.org A smaller gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the cyano-substituted ring.
Table 3: Hypothetical FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These energy values are illustrative examples.
Molecular Dynamics Simulations
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
The two phenyl rings in this compound are not coplanar. The degree of twisting is determined by the rotational barrier around the C-C bond connecting the two rings. Conformational analysis, often performed by systematically rotating this bond and calculating the energy at each step using DFT, can identify the most stable conformer and the energy barriers between different conformations. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with other molecules or biological targets. The presence of hydroxyl groups also introduces rotational freedom around the C-O bonds, further contributing to the conformational landscape. mdpi.com
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of a molecule like this compound are expected to be significantly influenced by its solvent environment. Computational studies on analogous hydroxyphenyl compounds have demonstrated that solvent polarity and hydrogen-bonding capacity can alter conformational equilibria. capes.gov.br For instance, in a molecule with multiple hydroxyl groups, the orientation of these groups can be stabilized or destabilized by interactions with solvent molecules.
Theoretical evaluations often employ both continuum models and explicit solvent models to understand these effects. Continuum models, such as the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant, which is useful for predicting bulk solvent effects on properties like pKa. nih.gov Hybrid implicit-explicit models go a step further by including a few explicit solvent molecules in the quantum mechanical calculation to account for specific interactions like hydrogen bonding, which are crucial for molecules with hydroxyl groups. nih.gov
For this compound, the dihedral angle between the two phenyl rings is a key conformational parameter. In a polar, protic solvent like water, it is anticipated that the solvent would form hydrogen bonds with the hydroxyl and cyano groups, potentially stabilizing a more planar conformation to maximize these interactions. Conversely, in a non-polar aprotic solvent, intramolecular hydrogen bonding between the hydroxyl groups might be favored, leading to a different preferred conformation. Studies on hydroxyurea (B1673989) analogs have shown that such solvent-dependent conformational changes can significantly affect physicochemical properties like the partition coefficient (log P). nih.gov
Intermolecular Interactions in Condensed Phases
In the solid state, the arrangement of this compound molecules will be governed by a variety of intermolecular interactions. The presence of hydroxyl and cyano groups suggests that hydrogen bonding will be a dominant force in its crystal packing. ias.ac.in Specifically, O-H···N and O-H···O hydrogen bonds are expected to form, creating a network of interconnected molecules.
QSAR/QSPR Modeling of Analogs (Focus on Theoretical Descriptors, Not Biological Outcome)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR studies on this compound were found, research on analogous biphenyl (B1667301) and phenol (B47542) derivatives provides insight into the types of theoretical descriptors that would be relevant. nih.govresearchgate.net
These descriptors can be broadly categorized as constitutional, energetic, and topological. For a molecule like this compound, key descriptors would likely include:
Constitutional Descriptors: Molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds. researchgate.net
Quantum Chemical Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential maps. These descriptors provide information about the electronic distribution and reactivity of the molecule.
The table below illustrates the types of theoretical descriptors that are commonly used in QSAR/QSPR studies of analogous compounds.
| Descriptor Class | Example Descriptor | Information Provided |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | Indicates molecular flexibility. researchgate.net | |
| Topological | Shape Index | A measure of the molecular shape. nih.gov |
| Molecular Complexity | A measure of the intricacy of the molecular structure. nih.gov | |
| Energetic | Total Energy | The overall energy of the molecule in its optimized geometry. nih.gov |
| Dipole Moment | A measure of the polarity of the molecule. | |
| Quantum Chemical | HOMO Energy | Related to the ability to donate electrons. |
| LUMO Energy | Related to the ability to accept electrons. |
These descriptors, when calculated for a series of analogs, can be used to build predictive models for various properties without the need for extensive experimental testing.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. scielo.br For the synthesis of this compound, computational methods could be used to explore various synthetic routes and optimize reaction conditions.
Transition State Characterization for Synthetic Pathways
A key aspect of computational reaction mechanism studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. By calculating the structure and energy of the TS, chemists can understand the feasibility of a proposed reaction step.
For example, a potential synthetic route to a cyanophenol could involve the cyanation of a corresponding bromophenol. chemicalbook.com Computational modeling could be used to investigate the mechanism of this reaction, identifying the transition state for the carbon-nitrogen bond formation. The vibrational frequencies of the calculated TS structure would be analyzed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profiles of Chemical Transformations
For a multi-step synthesis, computational analysis can help to identify the rate-determining step—the step with the highest activation energy. This information is crucial for optimizing the reaction, as efforts can be focused on overcoming this specific energy barrier, for instance, by changing the solvent or catalyst. scielo.br Computational studies can also predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of competing pathways. scielo.br
The following table provides an illustrative example of a calculated energy profile for a hypothetical reaction step.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Second Transition State | +15.8 |
| Products | -12.7 |
Supramolecular Interactions and Self-Assembly Predictions
The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest in materials science and nanotechnology. Computational methods are increasingly being used to predict and understand the self-assembly behavior of organic molecules. chemrxiv.org
For this compound, its structure suggests a propensity for forming self-assembled structures through a combination of hydrogen bonding and π-π stacking interactions. Molecular dynamics (MD) simulations can be employed to model the behavior of many molecules in a simulated environment, providing insights into how they might aggregate and organize. rsc.org
Coarse-grained MD simulations, which simplify the molecular representation to study larger systems over longer timescales, could be used to predict the initial stages of aggregation. rsc.org Subsequently, all-atom MD simulations can provide a more detailed picture of the stable self-assembled structures, revealing the specific intermolecular interactions that hold them together. rsc.org Quantum mechanical calculations can then be used to accurately determine the energies of these interactions, such as the stacking and in-plane interaction energies between pairs of molecules. scirp.org These computational approaches can help to predict whether the molecule is likely to form structures such as nanotubes, sheets, or other complex architectures. researchgate.net
Absence of Specific Research Data for this compound Precludes In-Depth Mechanistic Analysis
The user's request for a detailed article structured around specific mechanistic investigations cannot be fulfilled at this time due to the absence of foundational research on this particular compound. The requested sections and subsections, which include:
Mechanistic Investigations of 3 Cyano 5 2 Hydroxyphenyl Phenol in Advanced Biological Chemistry Strictly Excluding Clinical/dosage/safety Data
Cellular Uptake and Distribution Studies at a Mechanistic Level (Non-Clinical)
Investigation of Permeation Pathways Across Model Membranes
The ability of small molecules to cross cell membranes is a critical aspect of their biological activity. For phenolic compounds, this process is influenced by their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Small molecules can enter cells through several mechanisms, including simple diffusion, facilitated diffusion, and active transport. nih.gov
For many small, relatively lipophilic molecules, simple diffusion across the lipid bilayer is a primary route of entry. nih.gov The efficiency of this process is often correlated with the molecule's hydrophobicity. However, even some hydrophilic small molecules can exhibit poor membrane permeability, which can limit their bioavailability. nih.gov To enhance cellular uptake, pro-drug strategies are sometimes employed to increase a molecule's lipophilicity. nih.gov
The phenolic moiety itself possesses an amphiphilic character, with a hydrophobic aromatic ring and a polar hydroxyl group that can participate in hydrogen bonding. mdpi.com This dual nature allows phenolic compounds to interact with the lipid bilayer of cell membranes.
Subcellular Localization Mechanisms
Once inside a cell, a compound's distribution among different subcellular compartments is determined by a variety of factors, including its affinity for specific organelles and its ability to traverse intracellular membranes. The endocytic pathway is a major route for the internalization of larger molecules and nanoparticles, which often become trapped in endosomes and lysosomes. nih.gov
For small molecules that enter the cell via diffusion, their subsequent localization can be influenced by pH gradients between different compartments and their affinity for specific macromolecules within those compartments. While specific studies on the subcellular localization of 3-Cyano-5-(2-hydroxyphenyl)phenol are not available, the general principles of small molecule distribution would apply. The presence of functional groups such as the cyano and hydroxyl groups could lead to specific interactions with intracellular components, potentially leading to accumulation in certain organelles.
Applications of 3 Cyano 5 2 Hydroxyphenyl Phenol in Advanced Materials Science Research Strictly Excluding Performance/commercial Data
Design and Synthesis of Functional Polymeric Materials
The presence of two hydroxyl groups and a polar cyano group on the molecular scaffold of 3-Cyano-5-(2-hydroxyphenyl)phenol suggests its utility in several aspects of polymer chemistry. These functionalities can be leveraged to incorporate specific properties into polymeric structures.
The bifunctional nature of this compound, owing to its two hydroxyl groups, allows it to act as a monomer in step-growth polymerization reactions. These hydroxyl moieties can react with other monomers containing complementary functional groups, such as carboxylic acids or acyl chlorides, to form polyesters, or with alkyl halides to form polyethers. The incorporation of the 2-hydroxyphenyl group introduces a kink in the polymer chain, which can influence the polymer's morphology and reduce crystallinity.
The cyano (nitrile) group, being strongly polar, would be expected to enhance the polymer's thermal stability and solvent resistance. nih.gov Furthermore, the polarity of the nitrile group can improve the dielectric properties of the resulting polymer, making it a candidate for applications in electronic components. The polymerization of monomers with anion-stabilizing substituents like cyano groups can be achieved through techniques such as anionic polymerization. msu.edu
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Backbone |
| Polyester (B1180765) | Dicarboxylic acid | Ester | -[O-Ar-O-CO-R-CO]- |
| Polyether | Dihaloalkane | Ether | -[O-Ar-O-R]- |
| Polycarbonate | Phosgene | Carbonate | -[O-Ar-O-CO]- |
Note: 'Ar' represents the aromatic core of this compound.
With three reactive sites—the two hydroxyl groups and the potential for the activated aromatic ring to react—this compound could serve as an effective cross-linking agent. youtube.com In systems like epoxy resins, the hydroxyl groups can react with the epoxy rings, leading to the formation of a three-dimensional network. This cross-linking would enhance the rigidity, thermal stability, and chemical resistance of the polymer. The rigid, bulky structure of the molecule would contribute to a high cross-link density, resulting in materials with high glass transition temperatures. Phenols are known to react with formaldehyde (B43269) to form polymers, and this trifunctional phenol (B47542) derivative could create a highly cross-linked network. google.com
The incorporation of this compound into a polymer backbone or as a pendant group can significantly modify the material's properties. The 2-hydroxyphenyl group is a well-known moiety in UV absorbers. researchgate.net Its presence could impart UV-stabilizing properties to polymers, protecting them from degradation upon exposure to sunlight.
The nitrile group is known for its high polarity and ability to form strong dipole-dipole interactions. This can lead to an increase in the glass transition temperature (Tg) of the polymer, thereby enhancing its thermal stability. The presence of nitrile functionalities can also improve the resistance of the polymer to oils and fuels. Research on other nitrile-containing polymers has shown that this group contributes to enhanced mechanical properties and metabolic stability. researchgate.net
Development of Fluorescent Probes and Chemosensors
The structural motifs within this compound are reminiscent of those found in various fluorescent probes and chemosensors. The combination of electron-donating hydroxyl groups and an electron-withdrawing cyano group on an aromatic framework can give rise to interesting photophysical properties.
Fluorescent probes often operate on a "turn-on" or "turn-off" mechanism upon interaction with a specific analyte. The 2-hydroxyphenyl moiety is a classic structural element in fluorophores that exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group and a nearby acceptor. Upon excitation, the proton is transferred, leading to a large Stokes shift in the fluorescence emission. The presence of an analyte could disrupt this process, causing a change in the fluorescence signal.
Furthermore, the electronic interplay between the hydroxyl (donor) and cyano (acceptor) groups could facilitate Photoinduced Electron Transfer (PET), another common mechanism for fluorescence quenching. nih.gov In a "turn-off" sensor, the native fluorescence of the molecule could be quenched upon binding to an analyte. Conversely, in a "turn-on" design, the molecule could be initially non-fluorescent, with analyte binding inhibiting the PET process and restoring fluorescence. The design of such probes often involves a recognition unit that selectively binds the analyte and a fluorophore that signals the binding event. nih.gov
Table 2: Potential Sensing Mechanisms for Probes Based on this compound
| Mechanism | Description | Potential Trigger |
| ESIPT | Excited-State Intramolecular Proton Transfer between the two hydroxyl groups. | Analyte binding disrupts the intramolecular hydrogen bond, altering the fluorescence emission. |
| PET | Photoinduced Electron Transfer from the electron-rich phenol rings to the electron-deficient cyano group. | Analyte interaction with the hydroxyl or cyano groups can modulate the PET process, leading to fluorescence "turn-on" or "turn-off". |
| ICT | Intramolecular Charge Transfer from the hydroxyphenyl donor to the cyano acceptor group. | Analyte binding can alter the electronic distribution, causing a shift in the emission wavelength. |
The specific arrangement of the functional groups in this compound could be exploited to achieve selectivity for certain analytes. The two hydroxyl groups in close proximity on different rings could act as a chelation site for metal ions. The size of the "pocket" created by these groups and their electronic properties would determine the selectivity for specific metal ions.
Photoactive Materials and Optoelectronic Applications
The inherent electronic and structural features of this compound suggest its potential as a building block for novel photoactive materials. The biphenyl (B1667301) core provides a rigid and planarizable backbone that can facilitate π-electron delocalization, a key requirement for organic electronic materials. The cyano and hydroxyl groups can further modulate the electronic properties and influence the intermolecular organization, which are critical for performance in optoelectronic devices.
Although no specific studies detailing the use of this compound in OLEDs have been identified, its chemical structure suggests several potential roles. The biphenyl core is a common structural motif in materials for OLEDs, often serving as part of the emissive layer or as a host material. The cyano group, being strongly electron-withdrawing, can influence the electron affinity and charge transport properties of the molecule. This could potentially lead to its use as an electron-transporting or ambipolar host material.
The two hydroxyl groups introduce the possibility of intramolecular hydrogen bonding, which can enhance the rigidity and planarity of the molecule. This, in turn, could lead to a higher photoluminescence quantum yield, a desirable characteristic for emissive materials. Furthermore, the hydroxyl groups could serve as reactive handles for further functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties to meet the specific requirements of OLED device architectures. The presence of a fluorophenyl group in similar molecules has been noted for its potential to induce fluorescent properties, which are central to OLED technology. smolecule.com
In the field of organic photovoltaics (OPVs), materials with well-defined donor and acceptor characteristics are essential. While there is no specific research on this compound in OPVs, its structure offers intriguing possibilities. The hydroxyphenyl groups can act as electron donors, while the cyano group imparts electron-accepting character. This intramolecular donor-acceptor character could be beneficial for charge separation, a critical process in solar energy conversion.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The presence of multiple coordination sites in this compound makes it a highly promising candidate for applications in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs).
The two phenolic hydroxyl groups and the nitrogen atom of the cyano group can all act as potential coordination sites for transition metal ions. The hydroxyl groups, upon deprotonation, can form strong bonds with metal centers, while the cyano group can coordinate in either a terminal or a bridging fashion. This versatility allows for the formation of a wide range of metal complexes with diverse geometries and electronic properties. Research on related phenol-containing ligands has shown their ability to form stable complexes with transition metals like copper(II), which can exhibit interesting catalytic activities. prepchem.com The specific arrangement of the coordination sites in this compound could lead to the formation of pincer-type or other multidentate coordination environments, which are of great interest for catalysis and materials science.
The ability of this compound to act as a multitopic ligand makes it an excellent candidate for the construction of extended structures, including one-, two-, and three-dimensional coordination polymers and MOFs. The directional nature of the coordination bonds, coupled with the potential for hydrogen bonding between the hydroxyl groups, could guide the self-assembly process to yield crystalline materials with porous structures. Porous MOFs are of significant interest for applications in gas storage, separation, and catalysis. researchgate.net The biphenyl unit can act as a rigid spacer, controlling the pore size and shape of the resulting framework. The cyano and hydroxyl groups lining the pores could provide specific binding sites for guest molecules.
Catalysis and Catalytic Supports
The functional groups within this compound suggest its potential utility both as a catalyst itself and as a support for catalytic species.
The phenolic hydroxyl groups can exhibit acidic properties and participate in proton transfer reactions, which is a key step in many catalytic cycles. prepchem.com Furthermore, as a ligand, it can be used to synthesize transition metal complexes with catalytic activity. The electronic properties of the ligand, influenced by the cyano group, can tune the reactivity of the metal center.
As a building block for porous materials like MOFs, this compound could be used to create catalytic supports. The high surface area and well-defined pore structure of such materials would allow for the dispersion of catalytically active metal nanoparticles or the creation of single-site catalysts. The functional groups within the pores could also contribute to the catalytic process by pre-organizing substrates or stabilizing transition states. While the direct synthesis of cyanoalkylated phenols from hydroxybenzyl alcohols is a known process, the specific catalytic applications of the resulting products are an area for further investigation. google.com
As Ligands in Homogeneous Catalysis
There is no scientific literature available that describes the use of this compound as a ligand in homogeneous catalysis. Research detailing the synthesis of metal complexes with this ligand, their characterization, and their application in catalyzing chemical reactions has not been published.
Immobilization onto Solid Supports for Heterogeneous Catalysis
There are no published research findings on the immobilization of this compound onto solid supports for use in heterogeneous catalysis. The methods of attachment to materials such as silica, polymers, or metal-organic frameworks, and the subsequent performance of these supported catalysts, have not been reported in the scientific literature.
Future Research Directions and Emerging Paradigms for 3 Cyano 5 2 Hydroxyphenyl Phenol
Exploration of Novel Synthetic Methodologies
The development of efficient and regioselective synthetic routes to 3-Cyano-5-(2-hydroxyphenyl)phenol and its derivatives is a primary area for future research. While general methods for the synthesis of substituted phenols and biphenyls exist, tailoring these to the specific steric and electronic demands of this trifunctional molecule presents a challenge and an opportunity.
Future synthetic explorations could focus on:
Cross-Coupling Strategies: Modern cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, could be optimized for the regioselective formation of the biphenyl (B1667301) linkage. Research would likely focus on the synthesis of suitably protected halophenol and hydroxyphenylboronic acid precursors. The challenge will be to achieve high yields and selectivity without the need for extensive protecting group manipulations.
Photoredox Catalysis: Light-mediated synthetic methods offer a greener and more efficient alternative to traditional thermal reactions. The application of photoredox catalysis could enable novel C-H functionalization or C-C bond-forming reactions for the synthesis of the core structure or for its further derivatization.
Flow Chemistry: Continuous flow synthesis could provide a scalable and safe method for the production of this compound, particularly if any synthetic intermediates are unstable or if the reactions are highly exothermic. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities. acs.org
One-Pot Syntheses: Designing a one-pot or tandem reaction sequence to construct the molecule from simple starting materials would be a significant advancement in terms of efficiency and sustainability. nih.gov This could involve a cascade of reactions that form the biphenyl bond and introduce the cyano and hydroxyl groups in a single synthetic operation.
A summary of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Cross-Coupling Reactions | High regioselectivity, broad substrate scope | Development of tailored catalysts and protecting group strategies |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Discovery of suitable photocatalysts and reaction conditions |
| Flow Chemistry | Scalability, safety, precise control | Reactor design and optimization of reaction parameters |
| One-Pot Syntheses | High efficiency, reduced waste | Design of novel cascade reaction sequences |
Development of Highly Selective Chemical Transformations
The presence of multiple reactive sites in this compound—two hydroxyl groups with different steric and electronic environments and a nitrile group—makes the development of selective chemical transformations a key research direction.
Future work in this area could include:
Regioselective Functionalization of Hydroxyl Groups: Developing methods to selectively protect, alkylate, or arylate one of the two hydroxyl groups would be crucial for synthesizing a wide range of derivatives with tailored properties. This could be achieved through the use of sterically demanding reagents, directing groups, or enzymatic catalysis.
Orthogonal Protection Strategies: The design of orthogonal protecting group strategies will be essential for the stepwise functionalization of the molecule. This would allow for the selective modification of each reactive site independently, opening up avenues for the synthesis of complex molecular architectures.
Transformations of the Nitrile Group: The cyano group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, or tetrazoles. Research into the selective conversion of the nitrile in the presence of the sensitive hydroxyl groups would significantly expand the chemical space accessible from this scaffold.
Late-Stage Functionalization: Developing C-H functionalization methods to introduce additional substituents onto the aromatic rings in a late-stage synthetic step would be a powerful tool for rapidly generating a library of analogues for structure-activity relationship studies.
Integration into Complex Supramolecular Systems
The ability of the hydroxyl and cyano groups to participate in hydrogen bonding and other non-covalent interactions makes this compound an excellent candidate for incorporation into supramolecular assemblies.
Future research could explore:
Self-Assembly Studies: Investigating the self-assembly behavior of the molecule in different solvents and in the solid state could lead to the discovery of novel supramolecular structures, such as helices, sheets, or porous networks. The interplay between hydrogen bonding from the hydroxyl groups and dipole-dipole interactions from the nitrile group could lead to unique and predictable assembly motifs.
Host-Guest Chemistry: The molecule could be designed to act as a host for specific guest molecules, with the hydroxyl and cyano groups providing recognition sites. This could have applications in sensing, separation, and catalysis. researchgate.net
Liquid Crystals: The rigid biphenyl core and the presence of polar functional groups suggest that derivatives of this compound could exhibit liquid crystalline properties. The synthesis and characterization of such derivatives could lead to new materials for display technologies and optical devices.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The molecule could serve as a multitopic ligand for the construction of MOFs and COFs. nih.gov The hydroxyl groups could coordinate to metal ions, while the nitrile group could be used for post-synthetic modification or to tune the electronic properties of the framework.
Advanced Characterization Techniques for Dynamic Processes
The potential for this compound to engage in dynamic processes, such as conformational changes, tautomerism, and intermolecular interactions, necessitates the use of advanced characterization techniques.
Future research directions include:
Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D-NOESY and ROESY, could be used to elucidate the three-dimensional structure and conformational dynamics of the molecule in solution. Variable-temperature NMR studies could provide insights into the energetics of conformational changes.
Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, could be employed to study excited-state dynamics and photochemical processes. This would be particularly relevant if the molecule is investigated for applications in optoelectronics or photomedicine.
Single-Molecule Spectroscopy: This technique could be used to probe the behavior of individual molecules, providing insights into their interactions and dynamics without the averaging effects of ensemble measurements.
Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be used to separate and characterize different conformers or supramolecular assemblies of the molecule in the gas phase. nih.gov
Predictive Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling will be invaluable tools for predicting the properties and guiding the design of new derivatives of this compound.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, spectroscopic signatures (IR, NMR, UV-Vis), and reactivity. researchgate.net These calculations can guide synthetic efforts and aid in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, including conformational changes and interactions with solvent molecules or other species. This can be used to understand its behavior in complex environments, such as biological systems or materials.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or property is identified, QSAR modeling can be used to develop mathematical models that relate the structural features of a series of analogues to their activity. This can accelerate the discovery of new and more potent compounds.
Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets of chemical information to predict the properties and potential applications of new molecules, including derivatives of this compound.
Interdisciplinary Research with Emerging Fields
The unique combination of functional groups in this compound makes it a promising candidate for interdisciplinary research at the interface of chemistry, materials science, and biology.
Emerging paradigms for future research include:
Nanotechnology: The molecule could be used to functionalize nanoparticles, creating hybrid materials with novel optical, electronic, or catalytic properties. nih.govnih.gov Its ability to interact with metal surfaces could be exploited for the development of sensors or electronic devices. nih.gov
Quantum Computing in Chemistry: As quantum computing matures, it will offer unprecedented power for solving complex quantum chemical problems. nih.govpennylane.ai This could enable the highly accurate prediction of the properties of this compound and its interaction with other molecules, accelerating the design of new materials and catalysts. nih.gov For instance, the complex electronic structure and potential for multiple low-lying electronic states could make it an interesting candidate for benchmarking quantum computing algorithms. pennylane.ai
Chemical Biology: The biphenyl and phenol (B47542) moieties are common in biologically active molecules. Investigating the interaction of this compound and its derivatives with biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic agents.
Q & A
Q. Optimization Parameters :
- Temperature : 80–120°C for aryl coupling reactions to balance kinetics and side reactions.
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand screening to enhance selectivity .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) for cyanation; toluene for Friedel-Crafts.
Basic: Which spectroscopic techniques are prioritized for characterizing this compound?
Methodological Answer :
Key Techniques :
NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 9.5–10.5 ppm, broad).
- ¹³C NMR : Cyano carbon (δ 110–120 ppm), phenolic oxygen-bearing carbons (δ 150–160 ppm).
IR Spectroscopy :
- CN stretch (2220–2240 cm⁻¹), phenolic O-H (3200–3600 cm⁻¹), and aryl C=C (1450–1600 cm⁻¹) .
Mass Spectrometry :
- ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.
Q. Table 1: Expected IR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| -CN | 2220–2240 | |
| -OH (phenolic) | 3200–3600 | |
| Aromatic C=C | 1450–1600 |
Advanced: How to resolve contradictions between experimental and computational IR/Raman spectra?
Q. Methodological Answer :
Verify Computational Parameters :
- Use DFT methods (e.g., B3LYP/6-31G*) to simulate spectra. Adjust basis sets (e.g., 6-311++G**) for accuracy .
Experimental Validation :
- Ensure sample purity (HPLC, melting point).
- Compare with structurally analogous compounds (e.g., ’s azo-phenol derivatives) .
Assign Peaks via Group Frequencies :
- Cross-reference with IR/Raman charts for cyano and phenolic groups .
Advanced: Strategies for analyzing supramolecular interactions in crystal structures
Q. Methodological Answer :
X-ray Diffraction :
- Resolve hydrogen-bonding networks (e.g., O-H⋯O/N interactions). For example, ’s supramolecular ring structure via O-H⋯O bonds .
Hirshfeld Surface Analysis :
- Quantify intermolecular contacts (e.g., π-π stacking, H-bonding).
Thermogravimetric Analysis (TGA) :
- Assess solvent/methanol inclusion (weight loss at 100–150°C).
Basic: Stability considerations for storage and handling
Q. Methodological Answer :
Storage :
- Under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
Handling :
- Use nitrile gloves (tested for chemical resistance; see ) and tightly sealed goggles .
Stability Monitoring :
- Regular HPLC checks (e.g., C18 column, acetonitrile/water mobile phase) to detect decomposition.
Advanced: Applying DFT to predict electronic properties and reactivity
Q. Methodological Answer :
Model Setup :
- Geometry optimization using Gaussian09 (B3LYP/6-31G*).
Electronic Properties :
- HOMO-LUMO gaps to estimate reactivity. Compare with electrochemical data (cyclic voltammetry).
Reactivity Predictions :
Basic: Analytical methods for quantification in complex mixtures
Q. Methodological Answer :
HPLC/LC-MS :
- C18 column, UV detection at 254 nm.
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
Interference Mitigation :
- Spike recovery tests with structural analogs (e.g., 3-phenylphenol derivatives; ) .
Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
